Iron(III) trifluoromethanesulfonate
CAS No.: 63295-48-7
Cat. No.: VC20761433
Molecular Formula: C3F9FeO9S3
Molecular Weight: 503.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63295-48-7 |
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Molecular Formula | C3F9FeO9S3 |
Molecular Weight | 503.1 g/mol |
IUPAC Name | iron(3+);trifluoromethanesulfonate |
Standard InChI | InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 |
Standard InChI Key | OSHOQERNFGVVRH-UHFFFAOYSA-K |
SMILES | C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3] |
Canonical SMILES | C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3] |
Introduction
Iron(III) trifluoromethanesulfonate, also known as Ferric triflate, is an organometallic compound with the chemical formula
. It is characterized by its white powder appearance and is notable for its applications in catalysis, particularly in organic synthesis. This compound has gained attention due to its efficiency in facilitating various chemical reactions, including polymerizations and glycosylation processes.
Synthesis and Preparation
Iron(III) trifluoromethanesulfonate can be synthesized through various methods, often involving the reaction of iron(III) salts with trifluoromethanesulfonic acid. The synthesis process typically requires careful control of reaction conditions to ensure high purity and yield.
Applications
Iron(III) trifluoromethanesulfonate is utilized in several fields due to its catalytic properties:
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Catalyst in Organic Synthesis: It is widely used as a catalyst for the synthesis of complex organic molecules, including beta-enamino ketones and esters. Its effectiveness in promoting reactions such as the Doebner reaction highlights its utility in producing compounds like 2-phenylquinoline-4-carboxylic acid under mild conditions with high atom economy .
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Polymerization Processes: The compound has been employed as a catalyst in the copolymerization of ε-caprolactone, demonstrating its versatility in polymer chemistry .
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Biochemistry: Iron(III) trifluoromethanesulfonate has applications in bioprocessing, cell culture, and molecular testing, where it aids in various biochemical reactions .
Safety and Handling
Iron(III) trifluoromethanesulfonate is classified as a hazardous material. Proper safety measures must be taken when handling this compound:
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Signal Word: Warning
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
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Storage Conditions: It should be stored in an inert atmosphere at room temperature to prevent moisture absorption.
Research Findings
Recent studies have focused on the efficiency of Iron(III) trifluoromethanesulfonate as a green catalyst, emphasizing its role in sustainable chemistry practices. For instance, research has shown that it can effectively catalyze reactions while minimizing environmental impact, making it a valuable component in modern synthetic methodologies .
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